![molecular formula C13H8F2O B1602995 3-(3,4-Difluorophenyl)benzaldehyde CAS No. 343604-41-1](/img/structure/B1602995.png)
3-(3,4-Difluorophenyl)benzaldehyde
Overview
Description
3-(3,4-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a phenyl group at the 3 position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the Grignard reaction, where 3,4-difluorobromobenzene reacts with a Grignard reagent, such as isopropylmagnesium chloride, followed by oxidation to form the desired aldehyde . Another method includes the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes further functionalization to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other organometallic reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of method depends on factors like cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 3-(3,4-Difluorophenyl)benzoic acid.
Reduction: 3-(3,4-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Drug Intermediates
3-(3,4-Difluorophenyl)benzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors of enzymes linked to diseases such as Alzheimer's and cancer .
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds synthesized from this aldehyde have shown promising results in inhibiting cell proliferation in breast cancer models.
Compound | Activity | Reference |
---|---|---|
This compound Derivative | IC50 = 15 µM (breast cancer) |
Enzyme Inhibition
The compound has been explored as a potential inhibitor for acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the treatment of Alzheimer's disease. Studies demonstrate that modifications on the benzaldehyde structure can enhance inhibitory potency .
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis for creating complex molecules and fluorinated compounds. It plays a vital role in the synthesis of various substituted benzaldehydes and other organic compounds through reactions such as oxidation and reduction.
Synthetic Routes
Several methods have been developed for synthesizing derivatives of this compound:
- Oxidation : Conversion to corresponding benzoic acids.
- Reduction : Formation of benzyl alcohol derivatives.
- Nucleophilic Substitution : Producing various substituted derivatives depending on the nucleophile used .
Material Science Applications
In material science, this compound is employed in the production of advanced materials due to its unique electronic properties. These materials are utilized in:
- Liquid Crystals : For display technologies.
- Polymers : Enhancing mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical processes. In medicinal chemistry, it acts by modifying the activity of enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
3-(3,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:
3,4-Difluorobenzaldehyde: Lacks the phenyl group at the 3 position, making it less complex and potentially less versatile in certain applications.
3,5-Difluorobenzaldehyde: Has fluorine atoms at different positions, which can affect its reactivity and properties.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: A more complex structure with additional functional groups, used in specialized applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Biological Activity
3-(3,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde group attached to a phenyl ring, further substituted with two fluorine atoms at the 3 and 4 positions. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents. These properties can influence both its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.
The presence of fluorine atoms enhances the lipophilicity of this compound, potentially improving its bioavailability and interaction with biological targets. The compound's structure can be represented as follows:
Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant potential as anticancer agents. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating effective cytotoxicity.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. Its derivatives have shown promise as inhibitors of enzymes involved in cancer progression and inflammation. For instance, some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The mechanism may involve:
- Binding to Receptors : The compound may bind to specific receptors on cell membranes, modulating their activity.
- Enzyme Interaction : It can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Induction of Apoptosis : By affecting signaling pathways related to cell survival and death.
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that compounds with additional functional groups exhibited enhanced activity against breast cancer cells, with one derivative showing an IC50 value of 5 µM.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found that certain derivatives could inhibit COX-2 activity by up to 70% at concentrations of 10 µM. This suggests potential applications in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluorobenzaldehyde | One fluorine substituent | Less lipophilic than this compound |
4-Fluorobenzaldehyde | One fluorine substituent | Different electronic properties due to position |
2,5-Difluorobenzaldehyde | Two fluorine substituents at different positions | Different reactivity patterns compared to this compound |
Benzaldehyde | No fluorine substituents | Lacks enhanced lipophilicity and reactivity |
This table highlights how the unique combination of two fluorine atoms at specific positions in this compound enhances its reactivity and biological activity profile compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMCIJBGFQYEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626531 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-41-1 | |
Record name | 3',4'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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